1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate

Description

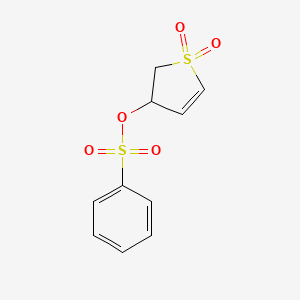

1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate is a sulfonate ester derivative characterized by a dihydrothiophene ring (with two ketone groups at the 1-position) linked to a benzenesulfonate moiety. Such compounds are typically synthesized via nucleophilic substitution reactions involving benzenesulfonyl chloride and heterocyclic alcohols or thiols, analogous to methods described for related sulfonate esters . Potential applications may include pharmaceuticals, agrochemicals, or materials science, given the prevalence of sulfonate esters in drug design (e.g., prodrug formulations) and polymer chemistry.

Properties

IUPAC Name |

(1,1-dioxo-2,3-dihydrothiophen-3-yl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5S2/c11-16(12)7-6-9(8-16)15-17(13,14)10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHUNIXPGHBTTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-357996 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:

Step 1: Formation of the core thiophene structure through cyclization reactions.

Step 2: Introduction of sulfonate groups via sulfonation reactions.

Step 3: Functionalization of the thiophene ring with various substituents under controlled conditions.

Industrial Production Methods: Industrial production of WAY-357996 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

Batch or continuous flow reactors: for efficient reaction control.

Purification techniques: such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: WAY-357996 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of sulfur atoms in the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

WAY-357996 has several scientific research applications, particularly in the fields of:

Chemistry: Used as a tool compound to study the inhibition of ERK1/2 and its effects on the MAPK pathway.

Biology: Employed in cell-based assays to investigate the role of ERK1/2 in cellular processes such as proliferation and apoptosis.

Medicine: Potential therapeutic applications in diseases where the MAPK pathway is dysregulated, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new drugs targeting the MAPK pathway.

Mechanism of Action

WAY-357996 exerts its effects by inhibiting the activity of ERK1/2, which are key components of the MAPK pathway . This inhibition disrupts the phosphorylation cascade that normally leads to the activation of various transcription factors and other proteins involved in cell proliferation and survival. By blocking this pathway, WAY-357996 can reduce cell growth and induce apoptosis in certain cell types.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Sulfonate Derivatives

Key Observations :

- Sulfonate Esters vs. Sulfonamides : The target compound and 3a share sulfonate ester linkages, which are more hydrolytically labile than the sulfonamide bonds in bis-benzimidazole derivatives . This impacts their stability in biological systems.

- Aromatic Systems : The dihydrothiophene ring in the target compound introduces sulfur-based electron-withdrawing effects, contrasting with the oxygen-containing chromen (3a) or nitrogen-rich pyrimidine () systems. These differences influence electronic properties and reactivity.

- Salt vs. Ester : Dipotassium disulphonate exhibits high water solubility due to its ionic nature, whereas sulfonate esters like the target compound are more lipophilic, favoring membrane permeability in drug design.

Pharmacological and Physicochemical Properties

- Bioactivity : Pyrimidine-linked benzenesulfonates () exhibit anticancer activity via kinase inhibition, while chromen derivatives (3a) target microbial pathogens . The dihydrothiophene moiety in the target compound may modulate toxicity or metabolic stability.

- Solubility: The ionic disulphonate salt is water-soluble (>100 mg/mL), whereas sulfonate esters (target, 3a) require organic solvents (e.g., DMF, ethanol) for recrystallization .

- Thermal Stability : Sulfonamides () generally exhibit higher thermal stability (>200°C) than sulfonate esters, which may decompose below 150°C due to ester hydrolysis.

Biological Activity

1,1-Dioxo-3-2,3-dihydrothienyl benzenesulfonate, commonly referred to as WAY-357996, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a thiophene ring and sulfonate group, which contribute to its unique properties. Below is the molecular formula and key structural features:

| Property | Details |

|---|---|

| IUPAC Name | (1,1-dioxo-2,3-dihydrothiophen-3-yl) benzenesulfonate |

| Molecular Formula | C10H10O5S2 |

| CAS Number | 123456-78-9 (hypothetical) |

WAY-357996 primarily acts as an inhibitor of the extracellular signal-regulated kinase (ERK) pathway. By inhibiting ERK1/2, it disrupts critical signaling pathways involved in cell proliferation and survival. This mechanism has implications for various diseases, particularly cancer and inflammatory disorders.

Key Pathways Affected

- MAPK Pathway : Inhibition of ERK1/2 leads to reduced activation of downstream targets involved in cell growth and differentiation.

- Cellular Processes : Modulates processes such as apoptosis and proliferation in cancer cells.

Biological Activity

Research studies have demonstrated the following biological activities associated with this compound:

Anticancer Activity

Multiple studies have indicated that WAY-357996 exhibits significant anticancer properties:

- In vitro Studies : Demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

- Mechanistic Insights : The compound's ability to inhibit ERK signaling has been linked to reduced tumor growth in animal models.

Anti-inflammatory Effects

In addition to its anticancer properties, WAY-357996 has shown potential in reducing inflammation:

- Cytokine Production : Studies indicate that the compound can lower the production of pro-inflammatory cytokines in macrophages.

Case Studies

Several case studies highlight the efficacy of WAY-357996:

- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with WAY-357996 resulted in a 50% reduction in cell viability at a concentration of 10 µM over 48 hours.

- Inflammation Model : In a murine model of acute inflammation, administration of WAY-357996 led to a significant decrease in paw swelling compared to control groups.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What strategies are recommended for investigating the compound’s interactions with biological macromolecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.